molecular formula C36H29ClN2O2S B2651371 1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole CAS No. 477887-84-6

1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole

Cat. No.: B2651371
CAS No.: 477887-84-6
M. Wt: 589.15
InChI Key: MYTXNJNLLOQPJX-FNTLCPBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-({[(4-methylbenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole is a useful research compound. Its molecular formula is C36H29ClN2O2S and its molecular weight is 589.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Spectroscopic Analysis

Research on compounds with similar structures, such as 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile and related dyes, has been conducted to determine structural parameters using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations. These studies provide insights into the spectroscopic characteristics, electronic interactions, and stabilization energies of these molecules, which could be useful for understanding the optical and electronic properties of the specified compound (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antioxidant Activity

The antioxidant properties of compounds structurally related to 1H-indoles have been investigated. For example, 3-selanyl-1H-indole derivatives demonstrated significant antioxidant activity in vitro, suggesting that compounds with similar structures could possess biological activities beneficial for reducing oxidative stress (Vieira et al., 2017).

Molecular Docking and Biological Potentials

Compounds such as 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole have been the subject of docking studies to understand their orientation and interaction within the active sites of enzymes like cyclooxygenase-2, hinting at their potential for biological applications, including as COX-2 inhibitors (Al-Hourani et al., 2015).

Photophysical Properties and Applications

Research into transparent aromatic polyimides derived from thiophenyl-substituted benzidines highlights the importance of structural features in determining photophysical properties such as refractive index and birefringence, which are crucial for materials science applications (Tapaswi et al., 2015).

Catalytic and Synthetic Applications

Studies on the oxidative desulfurization of compounds like dibenzothiophene over specific catalysts demonstrate the utility of certain molecular structures in enhancing catalytic activity for environmental applications, such as sulfur removal from diesel (Zhang et al., 2011).

Properties

IUPAC Name

[(E)-[1-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-2-phenyl-6,7-dihydroindol-5-yl]methylideneamino] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H29ClN2O2S/c1-24-8-12-27(13-9-24)36(40)41-38-23-28-14-21-33-32(35(28)42-31-19-10-25(2)11-20-31)22-34(26-6-4-3-5-7-26)39(33)30-17-15-29(37)16-18-30/h3-13,15-20,22-23H,14,21H2,1-2H3/b38-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTXNJNLLOQPJX-FNTLCPBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ON=CC2=C(C3=C(CC2)N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)SC6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(C3=C(CC2)N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)Cl)SC6=CC=C(C=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H29ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.